molecular formula C16H16O6 B11156212 methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate

methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate

Cat. No.: B11156212
M. Wt: 304.29 g/mol
InChI Key: GUTJOSVGVKUWBC-UHFFFAOYSA-N
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Description

Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate is a complex organic compound with the molecular formula C16H16O6. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of photoactive materials and smart polymers

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. Coumarins are characterized by their benzopyrone structure and have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

  • IUPAC Name : Methyl 2-[4-methyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetate
  • Molecular Formula : C16H16O6
  • Molar Mass : 304.29 g/mol
  • CAS Number : 664365-83-7

Biological Activity

The biological activity of this compound has been documented in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of coumarin derivatives. For instance, this compound has demonstrated significant antibacterial activity against several strains of bacteria, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Escherichia coli100 μg/mL
Pseudomonas aeruginosa100 μg/mL
Candida albicans125 μg/mL

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Antioxidant Properties

Coumarins are also recognized for their antioxidant capabilities. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The compound's structure allows it to interact with reactive oxygen species (ROS), thereby reducing oxidative damage in cells .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for further investigation in inflammatory diseases .

The mechanism of action for methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yloxy]acetate involves multiple pathways:

  • Enzyme Inhibition : The compound inhibits enzymes related to oxidative stress and inflammation.
  • Interaction with Cellular Targets : The chromenone structure facilitates interactions with various cellular pathways, enhancing its pharmacological effects.
  • Free Radical Scavenging : It neutralizes free radicals, thereby protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of coumarin derivatives similar to methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yloxy]acetate:

  • Synthesis and Evaluation : A study synthesized various coumarin derivatives and evaluated their antibacterial activity against S. aureus and E. coli, finding that some compounds exhibited potent activity comparable to standard antibiotics .
  • Antioxidant Assessment : Another research paper assessed the antioxidant activity of similar coumarin compounds using DPPH radical scavenging assays, demonstrating significant scavenging effects that correlate with their chemical structure .
  • Therapeutic Potential : Research into the therapeutic potential of coumarins has indicated that they could be developed into new anti-inflammatory and anticancer agents due to their ability to modulate key biological pathways involved in disease progression .

Properties

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

methyl 2-[4-methyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetate

InChI

InChI=1S/C16H16O6/c1-9(17)8-21-11-4-5-12-10(2)13(7-15(18)20-3)16(19)22-14(12)6-11/h4-6H,7-8H2,1-3H3

InChI Key

GUTJOSVGVKUWBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)CC(=O)OC

Origin of Product

United States

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